(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester
Overview
Description
- AQ-13 free base is a drug candidate under development for the treatment of Plasmodium falciparum infections.
- Its chemical structure resembles that of chloroquine, a 4-aminoquinoline, but with a shorter diaminoalkane side chain.
- Notably, AQ-13 exhibits activity against chloroquine-resistant P. falciparum .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for AQ-13 free base are not widely available in the literature.
- Industrial production methods remain undisclosed due to limited annotation of this compound .
Chemical Reactions Analysis
- The types of reactions AQ-13 undergoes are not explicitly documented.
- Common reagents and conditions used in these reactions are currently unknown.
- Major products formed from AQ-13 reactions have not been extensively studied.
Scientific Research Applications
- AQ-13’s applications span various scientific fields:
Chemistry: Limited information exists regarding its chemical applications.
Biology: Research may explore its effects on cellular processes.
Medicine: AQ-13’s potential as an antimalarial agent is of significant interest.
Industry: Industrial applications remain undisclosed.
Mechanism of Action
- The precise mechanism by which AQ-13 exerts its effects is not fully elucidated.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- AQ-13’s uniqueness lies in its modified side chain compared to chloroquine.
- Similar compounds include chloroquine, quinine, and other 4-aminoquinolines.
Properties
IUPAC Name |
methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQKPXHKGNJTQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627676 | |
Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183742-32-7 | |
Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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